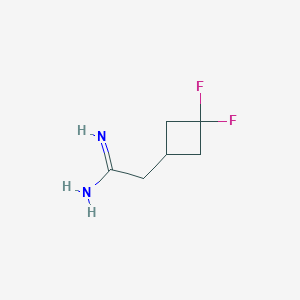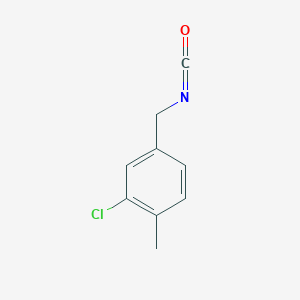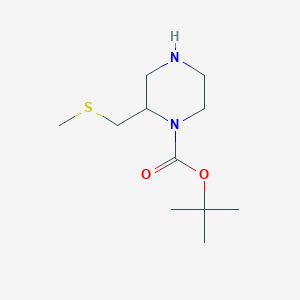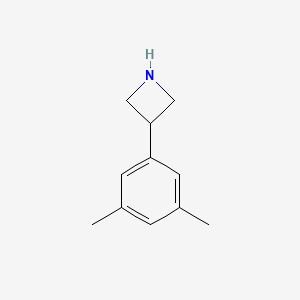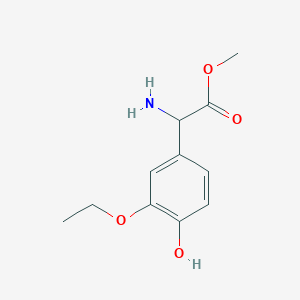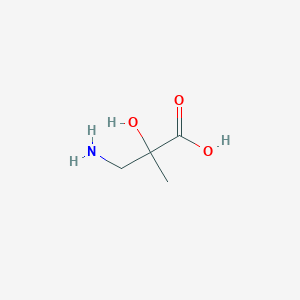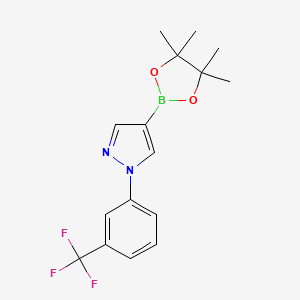
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 3-(5-azido-2-fluorophenyl)-3-oxopropanoate or 3-(5-thiocyanato-2-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance the compound’s ability to bind to active sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct electronic properties, making the compound more reactive and versatile in chemical synthesis. Additionally, the specific arrangement of these atoms enhances the compound’s binding affinity to biological targets, making it a valuable intermediate in drug development.
Propiedades
Fórmula molecular |
C10H8BrFO3 |
|---|---|
Peso molecular |
275.07 g/mol |
Nombre IUPAC |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3 |
Clave InChI |
PCKAFIYJLZDAJT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=C(C=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



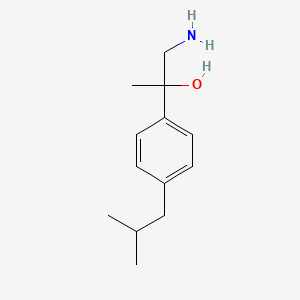

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)

